Dimethyl 1-(4-chlorobenzyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes two chlorophenyl groups and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. Catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives. Substitution reactions can result in various halogenated or functionalized derivatives .
Scientific Research Applications
3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect calcium channels and other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: This compound shares structural similarities but differs in its functional groups and overall reactivity.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: Another related compound with different substituents and applications.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C22H19Cl2NO4 |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
dimethyl 4-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H19Cl2NO4/c1-28-21(26)17-12-25(11-14-7-9-15(23)10-8-14)13-18(22(27)29-2)20(17)16-5-3-4-6-19(16)24/h3-10,12-13,20H,11H2,1-2H3 |
InChI Key |
RYSNGHNDHPWCCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CC=C2Cl)C(=O)OC)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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